5-(Bromomethyl)-2-nitrobenzoic acid

Catalog No.
S3320140
CAS No.
63999-90-6
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-2-nitrobenzoic acid

CAS Number

63999-90-6

Product Name

5-(Bromomethyl)-2-nitrobenzoic acid

IUPAC Name

5-(bromomethyl)-2-nitrobenzoic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

YFVPUXVMPIYZDD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-]

5-(Bromomethyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C7_7H6_6BrNO4_4 and a molecular weight of 246.01 g/mol. It is characterized by the presence of a bromomethyl group at the fifth position and a nitro group at the second position of the benzoic acid structure. The compound is typically represented by its CAS number, 63999-90-6, and is known for its potential applications in various chemical and biological fields .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and properties.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in various applications including pharmaceuticals.

Several methods can be employed to synthesize 5-(bromomethyl)-2-nitrobenzoic acid:

  • Bromination of 2-Nitrobenzoic Acid: This method involves treating 2-nitrobenzoic acid with bromomethylating agents such as formaldehyde in the presence of a bromide source.
  • Nitration followed by Bromomethylation: Starting from benzoic acid, nitration at the ortho position followed by bromomethylation can yield the desired compound.
  • Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the bromomethyl group directly onto a suitable precursor can also be effective.

These methods vary in complexity and yield, and researchers often choose based on available reagents and desired purity levels .

5-(Bromomethyl)-2-nitrobenzoic acid finds applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing various biologically active compounds.
  • Material Science: In the development of polymers and other materials where functionalization is required.
  • Analytical Chemistry: Used as a standard in analytical procedures to determine concentrations of similar compounds.

Studies focusing on interaction profiles of 5-(bromomethyl)-2-nitrobenzoic acid with various biological targets are crucial for understanding its potential therapeutic effects. Preliminary data suggest interactions with enzymes involved in metabolic pathways, although detailed studies are needed to elucidate specific binding affinities and mechanisms of action. Such interactions could provide insights into its utility as a pharmaceutical agent .

Several compounds share structural similarities with 5-(bromomethyl)-2-nitrobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5-Bromo-2-nitrobenzoic acidC7_7H4_4BrNO4_4Lacks the bromomethyl group; simpler structure
4-Bromomethyl-3-nitrobenzoic acidC7_7H6_6BrNO4_4Different position of bromomethyl and nitro groups
2-Bromomethyl-5-nitrobenzoic acidC7_7H6_6BrNO4_4Different positional isomer affecting reactivity
5-Methyl-2-nitrobenzoic acidC8_8H9_9NO4_4Substituted methyl instead of bromomethyl

The unique positioning of functional groups in 5-(bromomethyl)-2-nitrobenzoic acid contributes to its distinct reactivity profile compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry and material sciences .

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Wikipedia

5-(Bromomethyl)-2-nitrobenzoic acid

Dates

Modify: 2024-04-14

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